GSPT1 Degradation Potency vs CC-90009
In KG-1 acute myeloid leukemia cells, LYG-409 degrades GSPT1 with a DC50 of 7.87 nM after 6 hours of treatment [1]. The clinical-stage comparator CC-90009 (eragidomide) achieves GSPT1 degradation with a reported EC50 of approximately 9 nM in similar AML cell-based assays, though activity varies considerably across cell line panels (IC50 range: 3–75 nM) [2]. While a direct head-to-head assay between LYG-409 and CC-90009 has not been reported in the same experimental run, the degradation potency of LYG-409 in KG-1 cells is numerically comparable to or modestly exceeds that reported for CC-90009 in comparable models.
| Evidence Dimension | GSPT1 degradation DC50 / EC50 in AML cells |
|---|---|
| Target Compound Data | DC50 = 7.87 nM (KG-1 cells, 6 h treatment) |
| Comparator Or Baseline | CC-90009: EC50 ≈ 9 nM (various AML cells) |
| Quantified Difference | LYG-409 DC50 is approximately 13% lower than CC-90009 EC50 (numerically more potent) |
| Conditions | KG-1 AML cell line; Western blot quantification of GSPT1 protein levels following 6 h compound exposure |
Why This Matters
This degradation potency metric provides a quantitative benchmark for target engagement, enabling users to estimate the compound concentration required for maximal GSPT1 depletion and to design dose-response experiments with appropriate dynamic range.
- [1] Zhang Y, Liu W, Tong C, et al. Design and Discovery of Preclinical Candidate LYG-409 as a Highly Potent and Selective GSPT1 Molecular Glue Degraders. J Med Chem. 2025;68(3):2608-2638. View Source
- [2] Surka C, Jin L, Mbong N, et al. CC-90009, a Novel Cereblon E3 Ligase Modulator, Targets GSPT1 for Degradation to Induce Potent Tumoricidal Activity Against Acute Myeloid Leukemia (AML). Blood. 2019;134(Supplement_1):2564. View Source
